Enantiomeric Purity and Stereocontrol: A Quantitative Comparison with the (R)-Enantiomer
The (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is commercially specified at a minimum purity of 97% , directly compared to the (R)-enantiomer which is commonly supplied at a lower standard purity of 95% . While both compounds are chiral, the specific (S)-configuration is non-interchangeable; its use in a patented synthesis for a tricyclic compound demonstrates its unique role as a chiral template where the (R)-enantiomer would produce a diastereomeric, and potentially inactive, product [1].
| Evidence Dimension | Purity Specification and Stereochemical Outcome |
|---|---|
| Target Compound Data | 97% purity (stabilized with TBC or MEHQ) ; Used to synthesize (S)-configured tricyclic intermediates [1]. |
| Comparator Or Baseline | (R)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate (CAS 89985-86-4), purity 95% ; Would yield (R)-configured product. |
| Quantified Difference | Minimum purity difference of 2 percentage points. Critical difference in stereochemical outcome: leads to opposite enantiomer of final product. |
| Conditions | Commercial specifications; Application in a multi-step synthetic route to tricyclic compounds (Patent EP2960241A1). |
Why This Matters
Procurement of the correct enantiomer with high purity is non-negotiable for stereospecific synthetic routes where the final product's chirality defines its biological activity.
- [1] European Patent Office. (2014). Method for producing tricyclic compound, and tricyclic compound capable of being produced by said production method. EP2960241A1. View Source
